Cas no 1451390-41-2 ((3R,4R)-3-methyltetrahydropyran-4-amine)

(3R,4R)-3-methyltetrahydropyran-4-amine is a chiral amine derivative featuring a tetrahydropyran scaffold, which is of significant interest in pharmaceutical and synthetic chemistry due to its stereochemical specificity. The (3R,4R) configuration ensures high enantiomeric purity, making it a valuable building block for asymmetric synthesis and drug development. Its rigid cyclic structure enhances stability and influences the pharmacokinetic properties of derived compounds. This compound is particularly useful in the synthesis of bioactive molecules, including potential therapeutics targeting neurological and metabolic disorders. Its well-defined stereochemistry and functional group compatibility further underscore its utility in medicinal chemistry and catalysis.
(3R,4R)-3-methyltetrahydropyran-4-amine structure
1451390-41-2 structure
Product Name:(3R,4R)-3-methyltetrahydropyran-4-amine
CAS No:1451390-41-2
MF:C6H13NO
MW:115.173521757126
MDL:MFCD19215179
CID:4774502
Update Time:2026-02-26

(3R,4R)-3-methyltetrahydropyran-4-amine Chemical and Physical Properties

Names and Identifiers

    • (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine
    • (3R,4R)-3-methyloxan-4-amine
    • CIS-3-METHYL-4-AMINOTETRAHYDROPYRAN
    • TRANS-3-METHYL-4-AMINOTETRAHYDROPYRAN
    • 8239AE
    • SB12995
    • (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine
    • (3R,4R)-3-Methyl-tetrahydro-pyran-4-ylamine
    • (3R,4R)-3-methyltetrahydropyran-4-amine
    • MDL: MFCD19215179
    • Inchi: 1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1
    • InChI Key: WFVKNHIDEGYGPD-NTSWFWBYSA-N
    • SMILES: O1CC[C@H]([C@@H](C)C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • XLogP3: 0.1
  • Topological Polar Surface Area: 35.2

(3R,4R)-3-methyltetrahydropyran-4-amine Pricemore >>

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(3R,4R)-3-methyltetrahydropyran-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1451390-41-2)(3R,4R)-3-methyltetrahydropyran-4-amine
Order Number:A1026566
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):1058.0
Email:sales@amadischem.com

Additional information on (3R,4R)-3-methyltetrahydropyran-4-amine

Introduction to (3R,4R)-3-methyltetrahydropyran-4-amine and Its Significance in Modern Chemical Research

(3R,4R)-3-methyltetrahydropyran-4-amine, with the CAS number 1451390-41-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex tetrahydropyran ring structure and specific stereochemistry, has garnered attention due to its potential applications in drug development and synthetic chemistry. The unique arrangement of its substituents and the rigid conformation of the tetrahydropyran ring make it a valuable scaffold for designing novel bioactive molecules.

The stereochemistry of (3R,4R)-3-methyltetrahydropyran-4-amine is particularly noteworthy, as the precise configuration of its chiral centers can greatly influence its biological activity. In recent years, advancements in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure forms of this compound, which is crucial for evaluating its pharmacological properties. The development of innovative synthetic routes has not only improved yield but also reduced costs, making it more accessible for large-scale applications.

Recent studies have highlighted the role of tetrahydropyran derivatives in various biological processes. The< strong>tetrahydropyran ring itself is a common motif in natural products and pharmaceuticals, known for its ability to mimic the flexibility of cyclohexane while maintaining specific spatial orientations. This structural feature makes it an ideal candidate for interacting with biological targets such as enzymes and receptors. Specifically, (3R,4R)-3-methyltetrahydropyran-4-amine has been investigated for its potential as a ligand in the development of drugs targeting neurological disorders.

In the realm of drug discovery, the< strong>amine functional group present in this compound plays a critical role in modulating biological activity. Amines are well-known for their ability to form hydrogen bonds and participate in salt formation, which can enhance binding affinity to biological targets. The incorporation of this functional group into the< strong>tetrahydropyran scaffold provides a versatile platform for further derivatization, allowing researchers to fine-tune the properties of the molecule for specific applications.

The synthesis of< strong>(3R,4R)-3-methyltetrahydropyran-4-amine involves several key steps that highlight modern advancements in organic chemistry. One notable approach utilizes transition metal-catalyzed reactions to construct the tetrahydropyran ring with high enantioselectivity. These methods often employ chiral auxiliaries or catalysts that facilitate the formation of the desired stereochemistry without requiring harsh conditions or excessive purification steps. Such innovations have significantly enhanced the efficiency and scalability of producing this compound.

Furthermore, computational studies have played a crucial role in understanding the structural and electronic properties of< strong>(3R,4R)-3-methyltetrahydropyran-4-amine. Molecular modeling techniques allow researchers to predict how this molecule interacts with biological targets at an atomic level. This information is invaluable for designing modified versions of the compound that exhibit improved efficacy or reduced side effects. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and bring new therapeutic agents to market more quickly.

The potential applications of< strong>(3R,4R)-3-methyltetrahydropyran-4-amine extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for materials science applications, such as liquid crystals or polymer additives. The ability to fine-tune its properties through derivatization opens up possibilities for creating novel materials with tailored characteristics. This interdisciplinary approach underscores the versatility of this compound and its relevance across multiple scientific domains.

In conclusion, (3R,4R)-3-methyltetrahydropyran-4-amine represents a significant advancement in chemical research due to its complex structure and potential applications. The precise stereochemistry and functional groups present in this molecule make it an attractive scaffold for drug development and materials science. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the accessibility and utility of this compound are expected to grow even further. Its study not only contributes to our understanding of molecular interactions but also paves the way for innovative solutions in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:1451390-41-2)(3R,4R)-3-methyltetrahydropyran-4-amine
A1026566
Purity:99%
Quantity:1g
Price ($):1058.0
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